Vicriviroc maleate
Overview
Description
Vicriviroc maleate is a pyrimidine-based compound that functions as a CCR5 entry inhibitor of HIV-1. It was developed by the pharmaceutical company Schering-Plough and is currently in clinical trials for the management of HIV-1 . This compound inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells .
Mechanism of Action
Target of Action
Vicriviroc maleate primarily targets the C-C chemokine receptor type 5 (CCR5) in humans . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also utilized by HIV to enter target cells .
Mode of Action
this compound is a noncompetitive allosteric antagonist of CCR5 . It binds to a hydrophobic pocket between transmembrane helices near the extracellular surface of the CCR5 receptor . This binding causes a conformational change in the protein, which prevents the binding of gp120, a glycoprotein on the HIV envelope, to CCR5 . This action inhibits the entry of HIV into the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV life cycle. By preventing the interaction of HIV-1 with CCR5, this compound inhibits the initial stages of the virus life cycle . This action disrupts the ability of the virus to enter and infect new cells .
Pharmacokinetics
It is known that the compound is metabolized primarily by the cyp3a4 system .
Result of Action
The primary result of this compound’s action is the prevention of HIV entry into cells, which can lead to a decrease in HIV RNA in infected subjects . By inhibiting the interaction of HIV-1 with CCR5, this compound prevents the virus from entering and infecting new cells .
Biochemical Analysis
Biochemical Properties
Vicriviroc maleate interacts with the CCR5 receptor, a protein on the surface of white blood cells. This interaction is crucial in the biochemical reactions involving HIV-1. The compound binds noncompetitively to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120, a glycoprotein on the HIV-1 virus, to CCR5 .
Cellular Effects
This compound has significant effects on various types of cells, particularly T-cells or macrophages, which are the primary targets of HIV-1 . By inhibiting the interaction of HIV-1 with the CCR5 receptor, this compound prevents the virus from entering these cells . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the CCR5 receptor. It binds noncompetitively to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This binding causes a conformational change in the protein, which prevents the binding of gp120 to CCR5 . This effectively blocks the entry of HIV-1 into the cell.
Metabolic Pathways
Preparation Methods
The synthesis of vicriviroc maleate involves multiple steps, including the formation of the pyrimidine core and the subsequent attachment of various functional groups. The synthetic route typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate precursors.
Functional Group Attachment: Various functional groups, including the trifluoromethylphenyl and methoxy groups, are attached to the pyrimidine core through nucleophilic substitution and other reactions.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting vicriviroc with maleic acid under suitable conditions
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Vicriviroc maleate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrimidine core, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Vicriviroc maleate has several scientific research applications, including:
Chemistry: Used as a model compound for studying pyrimidine-based synthesis and reactions.
Biology: Investigated for its role in inhibiting the interaction of HIV-1 with CCR5, making it a potential therapeutic agent for HIV-1 infection.
Industry: Used in the development of new antiviral drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Vicriviroc maleate is compared with other CCR5 antagonists such as maraviroc and leronlimab. While all these compounds inhibit the interaction of HIV-1 with CCR5, this compound is unique in its specific binding pocket and allosteric antagonism mechanism . Similar compounds include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXINKQQWHLIBJA-UCIBKFKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42F3N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599179-03-0 | |
Record name | Vicriviroc maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0599179030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 599179-03-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VICRIVIROC MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3QG127N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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